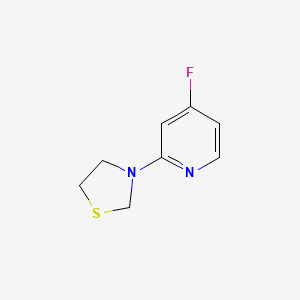
3-(4-Fluoropyridin-2-yl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoropyridin-2-yl)thiazolidine is a useful research compound. Its molecular formula is C8H9FN2S and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
One of the prominent applications of 3-(4-Fluoropyridin-2-yl)thiazolidine is its potential as an anticancer agent. Research has shown that thiazolidine derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth.
Case Study: Inhibition of Fibroblast Activation Protein (FAP)
A study highlighted the modification of thiazolidine compounds to enhance their inhibitory activity against FAP, a protein associated with tumor microenvironments. The introduction of a fluorine atom at the 4-position of the pyridine ring significantly increased the potency of these compounds, demonstrating an IC50 value as low as 22 nM, indicating strong inhibitory effects on cancer cell lines .
Targeting Histone Deacetylases (HDACs)
Another area of application involves the dual-targeting ability of thiazolidine derivatives on histone deacetylases (HDACs) and peroxisome proliferator-activated receptor gamma (PPARγ). Compounds designed to interact with both targets have shown promise in cancer therapy by inducing apoptosis in malignant cells.
Data Table: HDAC Inhibition Potency
| Compound Name | HDAC4 IC50 (μM) | HDAC8 IC50 (μM) |
|---|---|---|
| P19 | 9.3 | Moderate |
| 3k | 15 | 2.3 |
This table summarizes the IC50 values for selected thiazolidine derivatives, demonstrating their varying degrees of HDAC inhibition .
Antimicrobial Activity
Research has also indicated that thiazolidine derivatives possess antimicrobial properties, making them candidates for treating infections caused by resistant bacterial strains. The structural modifications in compounds like this compound can enhance their efficacy against a broad spectrum of pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activities of various thiazolidine derivatives, including those with pyridine substitutions. Results showed significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, suggesting that these compounds could be developed into effective antimicrobial agents .
Mechanistic Insights and Structural Modifications
The effectiveness of this compound is often linked to its structural characteristics. The presence of the fluoropyridine moiety enhances lipophilicity and receptor binding affinity, which is crucial for its biological activity.
Propriétés
Numéro CAS |
1713160-95-2 |
|---|---|
Formule moléculaire |
C8H9FN2S |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
3-(4-fluoropyridin-2-yl)-1,3-thiazolidine |
InChI |
InChI=1S/C8H9FN2S/c9-7-1-2-10-8(5-7)11-3-4-12-6-11/h1-2,5H,3-4,6H2 |
Clé InChI |
TUZYJLZYJWKHBF-UHFFFAOYSA-N |
SMILES |
C1CSCN1C2=NC=CC(=C2)F |
SMILES canonique |
C1CSCN1C2=NC=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















